molecular formula C8H7ClO2 B3317937 5-Chloro-1,3-dihydroisobenzofuran-1-ol CAS No. 98216-82-1

5-Chloro-1,3-dihydroisobenzofuran-1-ol

Cat. No. B3317937
CAS RN: 98216-82-1
M. Wt: 170.59 g/mol
InChI Key: JUNJSGGYQNAEMA-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydroisobenzofuran-1-ol is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Safety and Hazards

According to the Safety Data Sheet, 5-Chloro-1,3-dihydroisobenzofuran-1-ol is classified under GHS as having acute toxicity (oral), category 4, H302 . This indicates that it can be harmful if swallowed.

properties

IUPAC Name

5-chloro-1,3-dihydro-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,8,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNJSGGYQNAEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dihydroisobenzofuran-1-ol

Synthesis routes and methods I

Procedure details

Name
CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

To a solution of 5-chlorophthalide (3.64 g, 21.6 mmol) in dichloromethane (100 mL) at −78° C. was added di-isobutylaluminium hydride (1M in toluene) (23.8 mL, 23.8 mmol) dropwise. After 1 h the reaction mixture was quenched with a saturated solution of sodium tartrate (250 mL), allowed to warm to room temperature and stirred for 1 h. The layers were separated and the aqueous layer extracted with dichloromethane. The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to yield the title compound as a white solid.
Quantity
3.64 g
Type
reactant
Reaction Step One
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23.8 mL
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reactant
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 2
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 3
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 4
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 5
5-Chloro-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 6
5-Chloro-1,3-dihydroisobenzofuran-1-ol

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